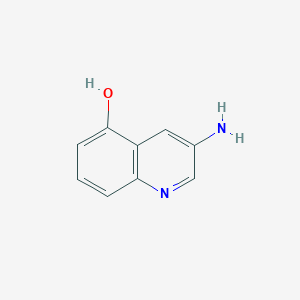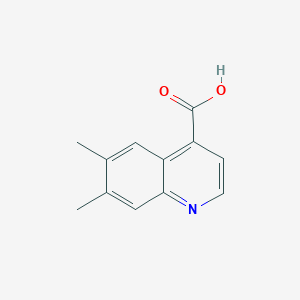![molecular formula C7H11N3 B1498509 7-Metil-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina CAS No. 1260879-61-5](/img/structure/B1498509.png)
7-Metil-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina
Descripción general
Descripción
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazolopyrimidine core
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bruton’s tyrosine kinase (btk), a key player in b-cell development .
Biochemical Pathways
If it does indeed target btk, it may impact b-cell receptor signaling pathways .
Result of Action
If it targets BTK, it may inhibit B-cell activation and proliferation .
Análisis Bioquímico
Biochemical Properties
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool for studying enzyme kinetics and protein-ligand interactions .
Cellular Effects
The effects of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter metabolic flux by interacting with key metabolic enzymes, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
In animal models, the effects of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The distribution pattern of this compound is influenced by factors such as tissue permeability, transporter expression, and binding affinity .
Subcellular Localization
The subcellular localization of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is critical for its activity and function. This compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular energy production, or to the nucleus, where it can modulate gene expression. The precise localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolopyrimidine derivative with a methylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparación Con Compuestos Similares
Pyrazolopyrimidines: These compounds share a similar core structure but differ in their substituents and functional groups.
Purines: Purines are another class of nitrogen-containing heterocycles that are structurally related to pyrazolopyrimidines.
Uniqueness: 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific methyl group at the 7-position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-2-4-8-7-3-5-9-10(6)7/h3,5-6,8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGGGHXMJMYBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=CC=NN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857644 | |
| Record name | 7-Methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260879-61-5 | |
| Record name | 7-Methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



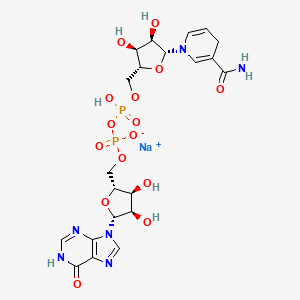
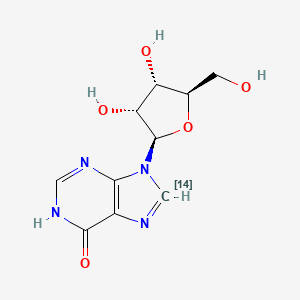
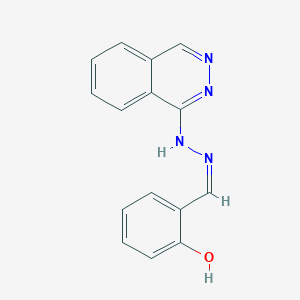
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)
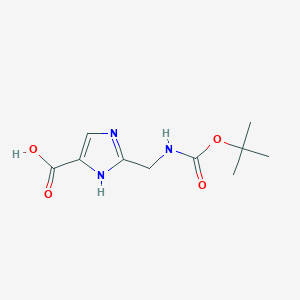
![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1498458.png)

